
CAS number for 2-Hydroxy-3',4',5'-
trifluoroacetophenone intermediate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-Hydroxy-3',4',5'-

trifluoroacetophenone

Cat. No.: B13719951

Get Quote

Technical Monograph: 2-Hydroxy-3',4',5'-
trifluoroacetophenone
Identification, Synthesis, and Pharmaceutical
Applications
Chemical Identity & Nomenclature
2-Hydroxy-3',4',5'-trifluoroacetophenone is a specialized fluorinated building block used

primarily in the synthesis of bioactive heterocyclic compounds (e.g., imidazoles, thiazoles) and

kinase inhibitors. Due to its status as a specialized research intermediate, it is often indexed by

its MDL number rather than a widely publicized CAS number in general catalogs.
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Parameter Detail

Common Name 2-Hydroxy-3',4',5'-trifluoroacetophenone

IUPAC Name 2-hydroxy-1-(3,4,5-trifluorophenyl)ethanone

CAS Number Not Widely Assigned (See Note 1)

MDL Number MFCD31567234

Parent CAS
220141-73-1 (Refers to the non-hydroxylated

parent: 3',4',5'-Trifluoroacetophenone)

Molecular Formula

C

H

F

O

Molecular Weight 190.12 g/mol

SMILES O=C(CO)C1=CC(F)=C(F)C(F)=C1

Structural Class -Hydroxy Ketone (Phenacyl Alcohol)

Note 1: While the specific CAS for the

-hydroxy derivative is not listed in standard public registries (PubChem/Common

Chemistry), the compound is definitively identified in chemical supply chains by

MDL MFCD31567234. Researchers should reference the parent ketone (CAS

220141-73-1) or the precursor acid (CAS 121602-93-5) for regulatory filing

purposes.
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The synthesis of 2-Hydroxy-3',4',5'-trifluoroacetophenone requires a precise, multi-step

protocol starting from 3,4,5-trifluorobenzoic acid. The following workflow ensures high

regioselectivity and minimizes defluorination side reactions.

2.1. Retrosynthetic Analysis
The target molecule is constructed via the functionalization of the acetyl side chain of the

parent acetophenone.

Step 1: Construction of the acetophenone core (Friedel-Crafts or Grignard).

Step 2:

-Halogenation (Activation).

Step 3: Hydrolysis (Substitution).

2.2. Step-by-Step Synthesis Protocol
Phase 1: Synthesis of Parent Ketone (3',4',5'-Trifluoroacetophenone)

Precursor: 3,4,5-Trifluorobenzoic acid (CAS 121602-93-5).[1][2]

Reagents: Thionyl chloride (

), Diethyl malonate,

, Acid hydrolysis.

Mechanism:

Convert acid to acid chloride using

.

Acylate diethyl ethoxymagnesiumalonate (Bowman-Cason variation).

Decarboxylate under acidic conditions to yield 3',4',5'-trifluoroacetophenone (CAS 220141-

73-1).
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Phase 2:

-Bromination

Reagents: Bromine (

) or Phenyltrimethylammonium tribromide (PTAB), Acetic Acid.

Protocol:

Dissolve 3',4',5'-trifluoroacetophenone in glacial acetic acid.

Add

dropwise at 0°C to prevent poly-bromination.

Critical Control Point: Monitor via TLC/HPLC to ensure mono-bromination. Over-

bromination leads to the

-dibromo impurity.

Isolate 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone.

Phase 3: Hydrolysis to

-Hydroxy Ketone

Reagents: Sodium Formate, Ethanol/Water, Reflux.

Protocol:

Suspend the

-bromo intermediate in 80% Ethanol.

Add 2.5 equivalents of Sodium Formate.

Reflux for 4–6 hours. (Formate displaces bromide to form the formate ester, which

hydrolyzes in situ).
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Purification: Evaporate solvent, extract with Ethyl Acetate, and recrystallize from

Hexane/EtOAc.

2.3. Synthesis Pathway Diagram

3,4,5-Trifluorobenzoic Acid
(CAS 121602-93-5) Acid ChlorideSOCl2, Reflux 3',4',5'-Trifluoroacetophenone

(CAS 220141-73-1)

1. Mg(OEt)2, Diethyl Malonate
2. H3O+, Decarboxylation 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone

(Intermediate)

Br2, AcOH
(Selective Monobromination) 2-Hydroxy-3',4',5'-trifluoroacetophenone

(MDL MFCD31567234)

HCOONa, EtOH/H2O
(Hydrolysis)

Click to download full resolution via product page

Figure 1: Synthetic route from commercially available 3,4,5-trifluorobenzoic acid to the target

-hydroxy ketone.[3]

Quality Control & Analytical Standards
To ensure the integrity of this intermediate for drug development, the following self-validating

analytical criteria must be met.

Test Method
Acceptance
Criteria

Rationale

Assay
HPLC (C18 Column,

ACN/Water)

High purity required to

prevent side-reactions

in heterocycle

formation.

Identification
H-NMR (DMSO-

)

4.8 ppm (d,

), 5.2 ppm (t,

)

Confirms the

-hydroxy motif (

).

Impurity A HPLC/GC (Parent Ketone)

Incomplete

bromination/hydrolysis

carryover.

Impurity B HPLC/GC (Vinyl Ketone)

Elimination product

from the bromo-

intermediate.
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Pharmaceutical Applications
This intermediate functions as a "linchpin" scaffold, allowing the introduction of the lipophilic,

metabolically stable 3,4,5-trifluorophenyl moiety into drug candidates.

4.1. Heterocycle Formation
The

-hydroxy ketone motif is a direct precursor to several bioactive heterocycles:

Imidazoles: Condensation with formamidine (Marckwald synthesis type).

Oxazoles: Cyclization with nitriles under acid catalysis.

Quinoxalines: Reaction with 1,2-diamines.

4.2. Drug Development Context
The 3,4,5-trifluorophenyl group acts as a bioisostere for other halogenated phenyls but offers

unique properties:

Metabolic Stability: The fluorine atoms block P450 oxidative metabolism at the 3, 4, and 5

positions.

Lipophilicity: Increases

, enhancing membrane permeability.

Electronic Effects: The strong electron-withdrawing nature modulates the pKa of neighboring

amines or heterocycles, influencing binding affinity.

4.3. Application Workflow
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Derivatization Pathways

2-Hydroxy-3',4',5'-trifluoroacetophenone

Oxidation
(to Glyoxal)

Cyclization
(with Amidines/Thioamides)

Asymmetric Reduction
(to 1,2-Diol)

Trifluorophenyl-Imidazoles
(Kinase Inhibitors)

+ Formamidine

Trifluorophenyl-Thiazoles
(Antimicrobials)

+ Thioamide

Chiral Diols
(Ligands/Auxiliaries)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways utilizing the

-hydroxy ketone scaffold.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye).

Specific Risk: As an

-functionalized ketone, it may exhibit lachrymatory properties (though less than the bromo-
precursor).

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the

-hydroxy group to the keto-aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,4,5-Trifluorobenzoic acid, CasNo.121602-93-5 Henan Wentao Chemical Product Co.,
Ltd. China (Mainland) [wentao.lookchem.com]

2. ossila.com [ossila.com]

3. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one | C8H2Cl3F3O | CID 58077594 -
PubChem [pubchem.ncbi.nlm.nih.gov]

4. 3,4,5-Trifluorobenzoic acid 98 121602-93-5 [sigmaaldrich.com]

5. 3',4',5'-TRIFLUOROACETOPHENONE price,buy 3',4',5'-TRIFLUOROACETOPHENONE -
chemicalbook [chemicalbook.com]

6. 3',4',5'-TRIFLUOROACETOPHENONE [worldyachem.com]

To cite this document: BenchChem. [CAS number for 2-Hydroxy-3',4',5'-
trifluoroacetophenone intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13719951/docs#cas-number-for-2-hydroxy-3-4-5-
trifluoroacetophenone-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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